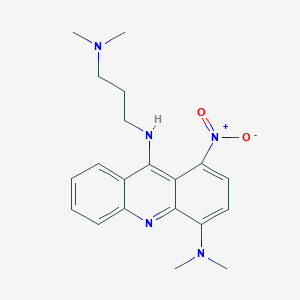

4-(Dimethylamino)nitracrine

Description

Structure

3D Structure

Properties

CAS No. |

116374-67-5 |

|---|---|

Molecular Formula |

C20H25N5O2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine |

InChI |

InChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22) |

InChI Key |

QPWBTZNSNJXXSU-UHFFFAOYSA-N |

SMILES |

CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |

Canonical SMILES |

CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |

Other CAS No. |

116374-67-5 |

Synonyms |

4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Synthetic Routes for 4-(Dimethylamino)nitracrine

The synthesis of this compound involves building the foundational nitracrine (B1678954) structure, which is a multi-step process, followed by specific modifications to introduce the dimethylamino group at the 4-position of the acridine (B1665455) ring.

The synthesis of nitracrine and its analogues typically begins with the construction of the tricyclic acridine core. A prevalent method is the Ullmann condensation, which involves the reaction of a substituted 2-chlorobenzoic acid with a substituted aniline (B41778). rsc.orgarabjchem.org For nitracrine derivatives, this would involve a 2-chlorobenzoic acid bearing a nitro group. This initial step forms an N-phenylanthranilic acid intermediate. rsc.org

Following the condensation, the next critical step is an acid-catalyzed cyclization of the N-phenylanthranilic acid intermediate to form the acridone (B373769) skeleton. rsc.org This is commonly achieved by heating the intermediate in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride (POCl₃). rsc.orgarabjchem.org When POCl₃ is used, it also facilitates the conversion of the acridone to a 9-chloroacridine (B74977) derivative. rsc.orgarabjchem.org This 9-chloroacridine is a key intermediate, as the chlorine atom at the 9-position is highly reactive and susceptible to nucleophilic substitution. rsc.org

The final step in forming the basic nitracrine structure is the substitution of the 9-chloro group with a desired alkylamino sidechain. rsc.org For nitracrine itself, this involves reacting the 9-chloro-1-nitroacridine (B102269) intermediate with N,N-dimethylpropane-1,3-diamine.

Table 1: General Synthetic Pathway for Acridine Derivatives

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Ullmann Condensation | Substituted 2-chlorobenzoic acid, substituted aniline, K₂CO₃, Copper catalyst | N-aryl-anthranilic acid |

| 2 | Cyclization/Chlorination | Phosphorus oxychloride (POCl₃), Reflux | 9-Chloroacridine derivative |

| 3 | Nucleophilic Substitution | Diamine sidechain, Phenol or acid catalyst | 9-Aminoacridine (B1665356) derivative |

To synthesize this compound, the general pathway is adapted by using starting materials that already contain the dimethylamino substituent or a precursor group. Specifically, the synthesis would require a 4-substituted aniline or 2-chlorobenzoic acid. In a search for nitracrine derivatives with improved metabolic stability, a series of analogues with substituents at the 4-position, possessing a range of electronic properties, were synthesized and evaluated. nih.gov The synthesis of the 4-(Dimethylamino) derivative would follow the established route, starting with the Ullmann condensation of an appropriately substituted aniline, such as N¹,N¹-dimethylbenzene-1,4-diamine, with 2-chloro-5-nitrobenzoic acid. The subsequent cyclization and reaction with the N,N-dimethylpropane-1,3-diamine sidechain would yield the final compound, N⁹-(3-(dimethylamino)propyl)-N⁴,N⁴-dimethyl-1-nitro-4,9-acridinediamine. ontosight.ai

Derivatization Strategies and Analog Design

The modification of the basic nitracrine structure is a key strategy to refine its pharmacological profile. These modifications are guided by specific design principles aimed at improving efficacy and selectivity.

A significant challenge with the parent compound, nitracrine, is its rapid reductive metabolism in the body, which is not sufficiently inhibited by oxygen in normally oxygenated tissues, limiting its in-vivo effectiveness. nih.gov To address this, research has focused on creating derivatives with lower reduction potentials. The primary design principle involves introducing electron-donating substituents onto the acridine ring to modulate its electronic properties. nih.gov

Another derivatization strategy involves conjugating the acridine scaffold with other bioactive moieties, such as thiosemicarbazones, which are known for their own biological activities. mdpi.comresearchgate.net The synthesis of acridine-thiosemicarbazone derivatives is generally achieved through a condensation reaction. mdpi.commdpi.com

The process typically starts with the preparation of an acridine-aldehyde, most commonly 9-acridinaldehyde. mdpi.com This aldehyde intermediate is then reacted with a variety of substituted thiosemicarbazide (B42300) derivatives. mdpi.commdpi.com The reaction is a straightforward condensation, often catalyzed by a small amount of acid, which yields the corresponding acridine-thiosemicarbazone Schiff base. mdpi.com This modular synthesis allows for the creation of a large library of compounds with diverse substitutions on both the acridine core and the thiosemicarbazone moiety, enabling extensive structure-activity relationship studies. mdpi.commdpi.com

Table 2: Synthesis of Acridine-Thiosemicarbazone Derivatives

| Starting Materials | Reaction Type | Product |

| 9-Acridinaldehyde | Condensation | (Z)-2-(acridin-9-ylmethylene)-N-aryl-hydrazinecarbothioamide |

| Substituted Thiosemicarbazide |

To improve the selectivity of nitracrine for hypoxic tumor cells, a bioreductive prodrug approach has been developed. nih.govimrpress.com This strategy involves the chemical modification of the active drug into a less toxic precursor (prodrug) that can be selectively activated to the potent form under the specific reductive conditions found in hypoxic tissues. nih.govacs.orgbiorxiv.org

For nitracrine, this has been achieved by N-oxidation of the tertiary amine in the alkylamino sidechain, creating Nitracrine N-oxide. nih.govnih.gov This modification masks the positive charge of the amine, which is crucial for DNA binding. nih.gov As a result, the N-oxide prodrug has a significantly lower affinity for DNA (a 15-fold reduction was reported) and consequently, much lower general cytotoxicity compared to the parent nitracrine. nih.govimrpress.com

Under hypoxic conditions, the N-oxide is metabolically reduced back to the tertiary amine (nitracrine). nih.govnih.gov This two-step bioactivation involves:

Reduction of the N-oxide to the active DNA-intercalating amine. nih.gov

Subsequent reduction of the 1-nitro group of the now DNA-bound nitracrine, which leads to the formation of highly reactive cytotoxic species. nih.gov

This dual-bioreductive approach dramatically increases the drug's selectivity for hypoxic cells, with reported hypoxic cytotoxicity ratios (potency under hypoxia vs. aerobic conditions) of up to 1500-fold for the N-oxide, compared to just 10-fold for nitracrine itself. nih.govimrpress.com

Table 3: Comparison of Nitracrine and its N-Oxide Prodrug

| Compound | Key Feature | DNA Binding Affinity | Hypoxic Selectivity Ratio | Activation Mechanism |

| Nitracrine | Active Drug | High | ~10-fold | Nitroreduction |

| Nitracrine N-oxide | Bioreductive Prodrug | Low (15-fold lower) nih.gov | 1000-1500-fold nih.gov | Reduction of N-oxide, then nitroreduction |

Generation of Unsymmetrical Bisacridines

The generation of unsymmetrical bisacridines is a targeted synthetic endeavor aimed at combining two different acridine-based moieties through a flexible or semi-rigid linker. This approach allows for the creation of a large library of compounds where the properties of the final molecule are not merely a sum of its parts, but rather a novel entity with distinct characteristics. researchgate.netresearchgate.net A prominent strategy involves the condensation of a 1-nitroacridine unit, the core of nitracrine, with a different acridine-based structure, such as an imidazoacridinone or a triazoloacridinone. nih.govnih.gov

The general synthetic scheme involves a multi-stage process. google.com Initially, precursor acridine derivatives are prepared. For the 1-nitroacridine portion, a common starting material is a 9-phenoxy-1-nitroacridine derivative. For the other half of the dimer, a 1-chloroacridone or a related heterocyclic system serves as the foundation. These precursors are then reacted with appropriate linkers, which are typically diaminoalkanes or piperazine (B1678402) derivatives of varying lengths and structures. This step yields monosubstituted intermediates, where one end of the linker is attached to an acridine core, leaving a terminal amino group free for the subsequent reaction. google.com

The crucial step is the condensation of these two different monosubstituted acridine intermediates. For instance, a monosubstituted 1-nitroacridine derivative is reacted with a monosubstituted imidazoacridinone derivative to form the final unsymmetrical bisacridine. nih.govgoogle.com This modular approach enables the systematic modification of both acridine cores and the connecting linker to study structure-activity relationships.

A significant portfolio of these compounds, including the widely studied C-2028, C-2041, C-2045, and C-2053, was developed and synthesized at the Department of Pharmaceutical Technology and Biochemistry at the Gdańsk University of Technology. mdpi.commdpi.commdpi.com The synthesis of 36 such compounds was achieved through the condensation of 4-nitro or 4-methylacridinone, imidazoacridinone, and triazoloacridinone derivatives with 1-nitroacridine compounds connected by an aminoalkyl chain. nih.govnih.gov

Detailed examples from patent literature illustrate the specific reaction conditions. For example, the synthesis of dimer IIe (C-2041) was achieved by reacting 1-[3-(imidazo[4,5,1-de]-acridin-6-on-5-yl)aminopropyl]piperazine with a suitable 1-nitroacridine precursor at 90°C for 19 hours, resulting in a 56% yield. google.com Similarly, dimer Ih (C-2019) was prepared by reacting a monosubstituted 7-hydroxy-4-nitro-9(10H)acridone with a monosubstituted 4'-methyl-1'-nitroacridine at 130°C for 3 hours, yielding the final product. google.com These examples highlight the controlled, stepwise approach required to build these complex molecules.

The table below summarizes the key structural components of several representative unsymmetrical bisacridines.

| Compound ID | Acridine Moiety 1 | Acridine Moiety 2 | Linker Type |

| C-2028 | Imidazoacridinone | 1-Nitroacridine | Aminoalkyl |

| C-2041 | Imidazoacridinone | 1-Nitroacridine | Piperazine-containing |

| C-2045 | Hydroxy-imidazoacridinone | Methyl-1-nitroacridine | Aminoalkyl |

| C-2053 | Imidazoacridinone | Methyl-1-nitroacridine | Aminoalkyl |

Molecular Mechanisms of Biological Activity

Interactions with Deoxyribonucleic Acid (DNA)

The biological activity of 4-(Dimethylamino)nitracrine is predominantly attributed to its direct interactions with DNA. These interactions are complex, involving both non-covalent and covalent binding, which ultimately lead to significant alterations in DNA structure and function.

DNA Intercalation Modalities

This compound, like its parent compound nitracrine (B1678954), is a potent DNA intercalator. This process involves the insertion of its planar chromophore between the base pairs of the DNA double helix.

The ability of this compound to intercalate into DNA is fundamentally dependent on the planarity of its acridine (B1665455) ring system. This flat, aromatic structure allows it to slide into the space between adjacent base pairs, a characteristic feature of classical intercalating agents. The stability of the resulting drug-DNA complex is influenced by van der Waals forces and hydrophobic interactions between the acridine ring and the stacked DNA bases. The side chain attached to the acridine core also plays a crucial role in the stability and kinetics of the binding.

Research indicates that this compound exhibits a discernible preference for binding to specific DNA sequences. Studies have consistently shown that the compound preferentially intercalates at sites rich in guanine-cytosine (G-C) base pairs. This specificity is thought to arise from more favorable electronic interactions and stacking energies between the drug's chromophore and the G-C pairs compared to adenine-thymine (A-T) pairs. The aminoalkyl side chain further contributes to this specificity by interacting with the minor groove of the DNA helix, stabilizing the complex at these preferred sites.

Beyond non-covalent intercalation, this compound is capable of forming covalent adducts with DNA. This process is metabolically activated, often requiring enzymatic reduction of the nitro group to a more reactive species, such as a hydroxylamine (B1172632) or nitroso derivative. This reactive intermediate can then form a covalent bond with DNA bases, particularly with the exocyclic amino group of guanine. This covalent linkage results in a much more stable and persistent lesion compared to non-covalent intercalation.

The formation of covalent adducts by this compound can lead to more severe forms of DNA damage, including interstrand crosslinks (ICLs) and single-strand breaks (SSBs). ICLs, which form a covalent bridge between the two strands of the DNA helix, are particularly cytotoxic as they physically prevent strand separation, thereby blocking essential processes like DNA replication and transcription. While direct evidence for ICL formation by this compound itself is limited in some studies, related compounds in the nitracrine family are well-documented to induce them. Furthermore, the interaction of the compound with DNA and associated proteins can lead to the formation of SSBs, either directly through chemical reactions or indirectly through the cellular processing of the primary DNA lesions.

Modulation of DNA-Dependent Cellular Processes

The physical binding of this compound to DNA and the subsequent damage inflicted upon the helix have profound consequences for various DNA-dependent cellular processes. A primary target of this compound is the family of enzymes known as topoisomerases. By intercalating into DNA, this compound can trap topoisomerase II in a complex with DNA, known as the cleavable complex. This prevents the enzyme from re-ligating the DNA strands after it has created a double-strand break, leading to an accumulation of these breaks and triggering cell death pathways. The distortion of the DNA helix caused by intercalation and adduct formation also serves as a roadblock for DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

Inhibition of Nucleic Acid Synthesis

The primary mechanism by which acridine derivatives, including nitracrine and by extension this compound, exert their effects is through the inhibition of nucleic acid synthesis. This is largely achieved via DNA intercalation. nih.govncats.io The flat, aromatic structure of the acridine ring allows it to slip between the base pairs of the DNA double helix, a process known as intercalation. nih.govrsc.org This insertion unwinds and elongates the DNA helix, physically disrupting its structure and function. ncats.io

This structural distortion interferes with the biological processes that rely on DNA as a template, most notably replication and transcription. nih.govbiomedpharmajournal.org Specifically for nitracrine, studies have shown that it inhibits RNA synthesis. ncats.io The formation of irreversible complexes between nitracrine and DNA, particularly in the presence of sulfhydryl compounds like dithiothreitol (B142953), leads to a decrease in the DNA's template activity for RNA synthesis. nih.gov It is proposed that the cytotoxicity of nitracrine is linked to the reductive metabolism of its nitro group, which forms a reactive species that can form covalent adducts with DNA, further impeding synthesis. nih.gov

Impact on Gene Expression and Cell Proliferation

By directly binding to and modifying DNA, this compound can profoundly impact gene expression and, consequently, cell proliferation. While specific gene expression profiling data for this compound is not extensively detailed in the reviewed literature, the general mechanism of acridine derivatives suggests significant alterations in transcription. mdpi.com Any agent that intercalates with DNA will inherently block transcription machinery from accessing genes, leading to widespread, non-specific changes in gene expression. nih.govbiomedpharmajournal.org

The ultimate consequence of inhibiting nucleic acid synthesis and altering gene expression is the suppression of cell proliferation. ncats.io This antiproliferative activity is a hallmark of many acridine derivatives and forms the basis of their investigation as cytotoxic agents. Studies on related acridine compounds show a clear dose-dependent inhibition of cancer cell growth. For instance, various acridine-thiosemicarbazone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. nih.govmdpi.com This antiproliferative effect often culminates in cell cycle arrest. Depending on the specific derivative and cell line, acridines can induce an accumulation of cells in the G1, S, or G2/M phases of the cell cycle, preventing them from completing division. acs.orgresearchgate.net For example, some substituted 9-aminoacridines cause a G1-S phase arrest in pancreatic cancer cells. acs.org

Table 1: Cytotoxicity of Acridine-Thiosemicarbazone Derivatives Against Various Cancer Cell Lines Note: This data is for related acridine compounds, not this compound itself, but illustrates the antiproliferative potential of this chemical class.

| Compound | Cell Line | IC50 (µM) |

| DL-01 | K-562 (Leukemia) | 11.45 |

| K562-Lucena 1 (Resistant Leukemia) | 16.46 | |

| DL-08 | K-562 (Leukemia) | 17.32 |

| K562-Lucena 1 (Resistant Leukemia) | 17.12 | |

| B16-F10 (Melanoma) | 14.79 | |

| CL-07 | K-562 (Leukemia) | 45.45 |

| K562-Lucena 1 (Resistant Leukemia) | 43.39 | |

| Source: Adapted from research on new acridine–thiosemicarbazone derivatives. nih.govmdpi.comresearchgate.net |

Enzymatic Target Interactions

Beyond direct DNA binding, the biological activity of this compound is mediated by its interaction with key cellular enzymes, particularly those involved in maintaining DNA topology.

Topoisomerase Inhibition Spectrum

DNA topoisomerases are essential enzymes that resolve topological problems in DNA that arise during replication, transcription, and recombination. nih.govplos.org They work by creating transient breaks in the DNA backbone. There are two main types: Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) creates double-strand breaks. nih.gov Because cancer cells have a high rate of proliferation, they are particularly dependent on topoisomerases, making these enzymes prime targets for anticancer drugs. nih.gov Acridine derivatives are well-known inhibitors of topoisomerases. rsc.org

Research into nitracrine's effect on Topoisomerase I has revealed a nuanced mechanism. In a cell-free system, nitracrine itself shows a very low inhibitory effect on the relaxation of supercoiled DNA by Topo I. bibliotekanauki.pl However, its inhibitory action is significantly enhanced in the presence of a reducing agent like dithiothreitol (DTT). bibliotekanauki.pl This suggests that the reductive activation of the 1-nitro group is necessary for potent Topo I inhibition. bibliotekanauki.pl The proposed mechanism is that the thiol-dependent activation leads to the formation of drug-DNA adducts that act as an impediment to Topo I's function. bibliotekanauki.pl In contrast, the des-nitro analog of nitracrine, which cannot be reductively activated, inhibits Topo I to a greater extent than nitracrine in the absence of DTT, likely through its direct intercalative properties alone. bibliotekanauki.pl

Topoisomerase IIα is a critical isoform expressed predominantly in proliferating cells and is a major target for many anticancer drugs. nih.gov Inhibitors of Topo II are broadly classified into "poisons," which stabilize the transient enzyme-DNA complex leading to permanent DNA breaks, and "catalytic inhibitors," which interfere with other steps of the enzymatic cycle. nih.govplos.org

While many acridine derivatives are potent Topo II inhibitors, the activity of nitracrine itself is debated. One study using L1210 leukemia cells suggested that Topoisomerase II is unlikely to be a target of the drug. bibliotekanauki.pl However, other research on the broader class of 9-aminoacridine (B1665356) derivatives demonstrates clear Topo II catalytic inhibitory activity. acs.org Given that minor structural modifications can significantly alter enzymatic targeting, the precise effect of this compound on Topo IIα requires specific investigation. Nevertheless, the potential for this class of compounds to inhibit Topo IIα is well-established, with some derivatives showing significant inhibition in enzymatic assays. nih.govmdpi.com

Table 2: Inhibition of Human Topoisomerase IIα by Acridine Derivatives Note: This data is for related acridine compounds, not this compound itself, but illustrates the potential for Topo IIα inhibition within this chemical family.

| Compound | Concentration (µM) | % Inhibition of Topo IIα |

| DL-01 | 100 | 77% |

| DL-07 | 100 | 74% |

| DL-08 | 100 | 79% |

| Source: Adapted from research on new acridine–thiosemicarbazone derivatives. nih.govmdpi.comresearchgate.net |

While most topoisomerase inhibitors are selective for either Type I or Type II, a small but significant class of compounds exhibits dual inhibitory activity. nih.gov These dual inhibitors are of great interest in cancer therapy. Several DNA intercalating agents, including the acridine derivative N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been identified as dual Topo I/II inhibitors. nih.govresearchgate.net It is hypothesized that the high antitumor activity of compounds like DACA may stem from the simultaneous poisoning of Topo II and the catalytic inhibition of Topo I. researchgate.net There is currently no direct evidence to classify this compound as a dual inhibitor, but its structural relation to other acridines known for dual activity suggests this possibility warrants further investigation.

Potential Influence on Other Cellular Enzymes (e.g., Telomerase)

The acridine scaffold, a core component of this compound, is a structural motif found in numerous compounds designed to interact with nucleic acids and associated enzymes. One such enzyme of significant interest is telomerase, which is crucial for maintaining telomere length and is reactivated in a high percentage of cancer cells, contributing to their immortal phenotype. nih.gov Acridine derivatives have been rationally designed and investigated as telomerase inhibitors. nih.govacs.org

The primary mechanism by which these compounds are thought to inhibit telomerase is through the stabilization of G-quadruplex structures. nih.govacs.orgnih.gov The G-rich single-stranded overhang of telomeric DNA can fold into these four-stranded structures, and their stabilization by small molecules can physically obstruct the telomerase enzyme, preventing it from elongating the telomeres. acs.orgnih.gov This leads to telomere shortening, eventual cell cycle arrest, and apoptosis, making G-quadruplex stabilization an important anti-cancer strategy. nih.govnih.gov

Several trisubstituted acridine derivatives have demonstrated potent telomerase inhibition, with activities correlating to their ability to bind and stabilize G-quadruplex DNA. acs.org For example, the acridine compound BRACO-19 has been shown to reduce telomerase activity and induce telomere shortening in cancer cell lines by binding to the telomeric overhang and displacing essential proteins like hPOT1. nih.gov While direct studies on this compound's effect on telomerase are not extensively documented in the reviewed literature, its structural similarity to known acridine-based telomerase inhibitors suggests a potential for similar activity through G-quadruplex stabilization. Other acridine compounds have been shown to function as indirect telomerase inhibitors by targeting chaperone proteins like HSP90, which are necessary for telomerase activity. spandidos-publications.com

Hypoxia-Selective Activation and Metabolism

A defining characteristic of nitracrine and its derivatives, including this compound, is their selective cytotoxicity toward hypoxic cells, which are common in the microenvironment of solid tumors. nih.gov This selectivity stems from the compound's nature as a bioreductive prodrug. The term "bioreductive" indicates that the compound requires metabolic reduction to be converted into its active, cytotoxic form. This activation is significantly more efficient under the low-oxygen (hypoxic) conditions found in tumors compared to the oxygen-rich environment of healthy tissues. nih.gov

The core principle relies on the presence of a reducible group—in this case, the 1-nitro group on the acridine ring. nih.gov The addition of an electron-donating 4-substituent, such as the dimethylamino group, can modulate the reduction potential and metabolic stability of the compound, potentially enhancing its therapeutic utility. scispace.com The goal is to have a compound that is relatively inert in well-oxygenated normal tissues but becomes a potent cytotoxin upon entering the hypoxic zones of a tumor.

Reductive Metabolism Under Hypoxic Conditions

The mechanism of hypoxia-selective toxicity is intrinsically linked to the reductive metabolism of the nitro group. Under hypoxic conditions, one-electron reductase enzymes (such as NADPH-cytochrome P450 reductase) can reduce the nitro group to form a nitro radical anion. In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a "futile cycle" of reduction and oxidation, with the concurrent production of superoxide (B77818) radicals. This re-oxidation prevents the accumulation of the fully reduced, toxic species in normal tissues.

However, in the low-oxygen environment of a tumor, this re-oxidation is inhibited. The nitro radical anion can undergo further reduction to nitroso, hydroxylamino, and ultimately amino metabolites. nih.govmdpi.com These highly reactive reduction intermediates, particularly the hydroxylamine derivative, are believed to be the ultimate cytotoxic species, capable of forming covalent adducts with macromolecules like DNA and proteins, leading to cell death. nih.gov

The metabolic activation of nitracrine is significantly faster in hypoxic conditions. Studies on nitracrine have shown that the formation of macromolecular adducts is substantially higher (e.g., seven-fold) in hypoxic cultures compared to aerobic ones, and this adduct formation correlates with cytotoxicity. nih.gov While nitracrine itself proved to have metabolic activation that was too rapid to allow for sufficient distribution to hypoxic regions in vivo, its derivatives were developed to optimize this property. nih.gov The introduction of a second reducible center, such as a side-chain N-oxide, can dramatically increase hypoxic selectivity, as seen in the analogue nitracrine N-oxide. nih.gov

Table 1: Hypoxic Cytotoxicity Ratios for Nitracrine and Related Compounds This table illustrates the differential toxicity of bioreductive agents under hypoxic versus aerobic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the concentration of the drug required to produce a given level of cell kill in air to that required under hypoxic conditions.

| Compound | HCR (Hypoxia vs. 20% O₂) | Reference |

|---|---|---|

| Nitracrine (1-NC) | 10 ± 1 | nih.gov |

| Nitracrine N-oxide (1-NCO) | 1000 - 1500 | nih.gov |

| Misonidazole | 11 | nih.gov |

| SR 4233 | 80 | nih.gov |

Role of Thiol-Dependent Activation in Mechanism

The enzymatic reduction of nitracrine can be mimicked in cell-free systems by chemical reducing agents, notably sulfhydryl compounds (thiols) like dithiothreitol (DTT). nih.gov Research has demonstrated that the presence of thiols is crucial for the activation of 1-nitro-9-aminoalkylacridine derivatives, leading to the formation of irreversible, likely covalent, complexes with DNA. nih.gov This thiol-dependent activation results in a decrease in the template activity of the DNA, thereby inhibiting processes like RNA synthesis. nih.gov

In contrast, biologically inactive analogues of nitracrine that lack the nitro group show inhibitory effects that are not dependent on the presence of thiols, indicating that their mechanism is related to simple intercalation rather than covalent binding. nih.gov This highlights that the reductive activation of the nitro group, facilitated by thiols in these experimental systems, is a key step for the potent biological activity of nitracrine and its derivatives. The reaction with thiols generates a transient, reactive product that subsequently binds to DNA, forming the adducts responsible for cytotoxicity. researchgate.net This thiol-dependent pathway underscores the importance of the reductive process in the compound's mechanism of action.

Structure Activity Relationship Sar Studies

Elucidating the Influence of 4-Substituents

The substituent at the 4-position of the nitracrine (B1678954) acridine (B1665455) ring plays a critical role in modulating the compound's physicochemical and biological properties.

Impact on Redox Properties and Metabolic Stability

The antitumor activity of nitracrine is linked to the reductive activation of its 1-nitro group, a process that is more likely to occur in the hypoxic core of tumors. The ease of this reduction is defined by the compound's one-electron reduction potential (E(1)). The electronic properties of the substituent at the 4-position directly influence this redox potential. nih.gov Studies have shown that a variety of 4-substituents with a range of electronic properties have been synthesized and evaluated to find derivatives with lower, more favorable reduction potentials. nih.gov

One-electron reduction potentials are highly correlated with Hammett sigma constants (σp), which quantify the electron-donating or electron-withdrawing nature of a substituent. nih.gov However, at physiological pH (pH 7), this relationship is complicated by the basicity of the acridine ring, which can limit how much the 4-substituent can alter the reduction potential of the nitro group. nih.gov

Crucially, electron-donating substituents at the 4-position can increase the metabolic stability of the compound. nih.gov Nitracrine itself is metabolized too rapidly for it to be effective in vivo. nih.gov By introducing electron-donating groups, the rate of metabolic consumption can be slowed, which may enhance the drug's ability to reach and act on hypoxic tumor cells. nih.govacs.org This stabilization is a key factor in improving the potential therapeutic utility of nitracrine analogs. nih.gov

Table 1: Effect of 4-Substituents on Redox Potential and Metabolic Stability of Nitracrine Analogs This table is a representative illustration based on findings that electron-donating groups lower the reduction potential and increase metabolic stability. Specific values are context-dependent and sourced from detailed experimental studies.

| 4-Substituent | Electronic Effect | Relative One-Electron Reduction Potential (E(1)) | Predicted Metabolic Stability |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | High | Low |

| -H (Nitracrine) | Neutral | Reference | Moderate |

| -OCH₃ | Electron-Donating | Lower | Higher |

Effects on Cytotoxicity Mechanisms

The mechanism by which nitracrine and its analogs kill cells involves the formation of DNA adducts. nih.gov Studies using DNA repair-deficient hamster ovary cell lines have shown that nitracrine primarily induces bulky DNA monoadducts, not DNA interstrand cross-links as previously thought. nih.gov The desnitro analog, which can still intercalate into DNA but cannot be activated by nitro-reduction, showed no specific hypersensitivity, confirming the importance of the nitro group's metabolic activation. nih.gov

Interestingly, the nature of the 4-substituent can influence the predominant mechanism of cytotoxicity. While several highly cytotoxic 4-substituted derivatives show a similar pattern of DNA damage to the parent nitracrine, less potent analogs, such as those with 4-dialkylamino or 4-COOMe groups, exhibit different patterns. nih.gov This suggests that for these less potent compounds, different cytotoxic mechanisms may be at play. nih.govacs.org

Contributions of Side Chains and Acridine Ring Modifications

Beyond the 4-position, other structural features of the molecule, namely the side chain at the 9-position and other substituents on the acridine rings, are crucial determinants of activity.

Role of Alkylamino Side Chains

The alkylamino side chain, commonly a 9-[[3-(dimethylamino)propyl]amino] group in nitracrine, is a common feature in many biologically active acridines. mdpi.comsemanticscholar.org This basic side chain is typically protonated at physiological pH, which is critical for stabilizing the binding of the flat acridine ring to DNA through intercalation. ucl.ac.uk The ability of acridines to intercalate into DNA is considered a prerequisite for their antitumor activity, as it disrupts crucial cellular processes involving DNA, such as the function of topoisomerase enzymes. if-pan.krakow.pl

Electronic Effects on Acridine Ring Systems

Modifying the acridine ring system at positions other than C4 can also significantly impact the molecule's properties. The presence of electron-donating or electron-withdrawing groups elsewhere on the acridine core can dramatically alter the reactivity and regiospecificity of interactions. thieme-connect.com

For instance, in studies of nitracrine N-oxide, a bis-bioreductive agent, substitution with methoxy (B1213986) (OMe) groups at various positions was explored to lower the reduction potential. acs.org Placing two OMe groups in the same ring as the nitro group (the 2,4-diOMe analog) resulted in a substantial lowering of the reduction potential. acs.org In contrast, placing OMe groups on the other ring (the 4,5-diOMe analog) did not significantly lower the potential further than a single 4-OMe substitution. acs.org This indicates a lack of direct electronic effect from substituents on the ring that does not bear the nitro group. acs.org While these modifications did lower cytotoxicity compared to the parent N-oxide, they retained high hypoxic selectivity and showed greater metabolic stability, suggesting that such modifications could allow for more efficient diffusion in tumor tissue. acs.org

Table 2: Influence of Acridine Ring Substitution on Nitracrine N-Oxide Properties

| Compound | One-Electron Reduction Potential (E(1), mV) | Relative Cytotoxicity | Hypoxic Selectivity |

|---|---|---|---|

| Nitracrine N-oxide | Reference | High | High |

| 4-OMe nitracrine N-oxide | -350 | Lower | High |

| 4,5-diOMe nitracrine N-oxide | ~ -350 | Lower | High |

These findings underscore that a holistic view of the acridine scaffold is necessary. The electronic interplay between substituents across both aromatic rings, in conjunction with the side chain, collectively defines the SAR profile of these complex antitumor agents. thieme-connect.comacs.org

Structural Features Governing DNA Binding Affinity

The ability of 4-(Dimethylamino)nitracrine and its analogues to bind to DNA is a critical determinant of their biological activity. This interaction is primarily governed by the planar acridine ring system, which intercalates between the base pairs of the DNA double helix. The stability and nature of this binding are influenced by various structural features, including the substituents on the acridine core and the nature of the side chains.

The planarity of the polyaromatic acridine structure is a fundamental requirement for effective intercalation into the DNA double helix. nih.gov A cross-sectional thickness of approximately 3.5 Å is considered optimal for fitting into the space between adjacent base pairs. nih.gov The presence of a nitrogen atom within the acridine ring, which can be charged or uncharged, facilitates the initial electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA, guiding the ligand into the hydrophobic space for intercalation. nih.gov

Research on various acridine derivatives has highlighted the importance of specific substitutions in modulating DNA binding affinity. For instance, in a series of acridine-thiosemicarbazone derivatives, the substitution pattern on the benzylidene moiety was found to have a more significant impact on the intercalating capacity than the electron density of the acridine core itself. mdpi.com This suggests that the steric and electronic properties of the substituents play a crucial role in the stability of the DNA-ligand complex.

The following table presents the DNA binding constants (Kb) for a selection of acridine derivatives, illustrating the influence of different structural modifications on DNA binding affinity. A higher Kb value indicates a stronger binding affinity.

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Compound | Structure | DNA Binding Constant (Kb) (M-1) |

|---|---|---|

| CL-07 | Acridine-thiosemicarbazone derivative | 4.51 × 104 |

| DL-01 | Acridine-thiosemicarbazone derivative | 0.75 × 104 |

| DL-08 | Acridine-thiosemicarbazone derivative | 1.73 × 104 |

| Ethidium Bromide (EtBr) | A known DNA intercalator (for comparison) | 5.56 × 104 |

The data indicates that even within the same class of derivatives, minor structural changes can lead to significant differences in DNA binding affinity. mdpi.com For example, the variation in the Kb values among the acridine-thiosemicmicarbazone derivatives highlights the sensitivity of the DNA-ligand interaction to the specific substitution pattern. mdpi.com

Analogues with Altered Topoisomerase Selectivity

Topoisomerases are crucial enzymes involved in managing DNA topology and are key targets for many anticancer agents. Acridine derivatives, including analogues of this compound, can inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov The selectivity of these compounds for one enzyme over the other is a critical factor in their pharmacological profile and can be modulated by specific structural modifications.

While the planar acridine ring is essential for DNA intercalation, a prerequisite for topoisomerase inhibition, the nature and position of substituents on this ring system and the attached side chains are determinant for the observed biological property and selectivity. nih.gov The linker between the acridine core and other moieties can significantly influence the antiproliferative activity and, by extension, the interaction with topoisomerases. ceon.rs

For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound structurally similar to this compound, is known to target topoisomerase II. nih.gov This suggests that the acridine-4-carboxamide scaffold has a preference for this enzyme. However, it is known that subtle structural alterations in related classes of compounds can shift the selectivity between Topo I and Topo II. acs.org

Studies on various heterocyclic compounds have shown that the introduction of different functional groups can lead to selective inhibition. For example, in some series of compounds, the addition of certain substituents can confer high selectivity for topoisomerase IIα over the β-isoform, or even switch the mechanism from catalytic inhibition to poisoning (stabilization of the enzyme-DNA cleavage complex). acs.org

While specific structure-activity relationship studies detailing the Topo I versus Topo II selectivity for a broad range of this compound analogues are not extensively documented in the publicly available literature, research on the broader class of acridine derivatives provides valuable insights. The development of dual inhibitors, which target both Topo I and Topo II, is also an area of active investigation, as this may offer advantages in overcoming drug resistance. The complex interplay of DNA binding affinity, the specific geometry of the intercalated complex, and direct interactions with the topoisomerase enzymes ultimately dictates the selectivity profile of these compounds.

The following table lists some acridine derivatives and their known topoisomerase activity, illustrating the potential for altered selectivity within this class of compounds.

Table 2: Topoisomerase Activity of Selected Acridine Derivatives

| Compound/Analogue Class | Primary Topoisomerase Target(s) | Key Structural Features Influencing Activity |

|---|---|---|

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Topoisomerase II | Acridine-4-carboxamide scaffold nih.gov |

| Amsacrine (m-AMSA) | Topoisomerase II | Aniline (B41778) substituent at position 9 ceon.rs |

| Thiazolidinone-acridines | Topoisomerase I and II | Thiazolidinone ring system fused to the acridine core researchgate.net |

| 9-Anilinoacridines | Topoisomerase II | Substituted anilino group at position 9 ceon.rs |

Preclinical Research Paradigms and Findings

In Vitro Cellular Activity Assessments

The cytotoxic potential of nitracrine (B1678954) and its derivatives has been evaluated across various cancer cell lines. Studies on a series of 4-substituted nitracrine derivatives were conducted using DNA repair-defective mutants of the Chinese hamster ovary (CHO) cell line AA8. nih.gov Cell lines UV-4 and UV-5, which are hypersensitive to agents causing bulky DNA adducts, showed approximately 10-fold greater sensitivity to the parent compound, nitracrine, compared to the AA8 line. nih.gov The EM-9 cell line exhibited a hypersensitivity factor of about two-fold. nih.gov This pattern of sensitivity suggests that the primary cytotoxic lesions induced by nitracrine are bulky DNA monoadducts. nih.gov

In contrast, the desnitro analogue of nitracrine, which can still intercalate into DNA but cannot be activated via nitro reduction, showed no such hypersensitivity, highlighting the specificity of these cell lines for detecting different types of DNA damage. nih.gov Interestingly, less potent derivatives, such as the 4-dialkylamino substituted nitracrines, demonstrated much lower hypersensitivity factors for the UV-4 cell line, suggesting that different mechanisms may contribute to their cytotoxicity. nih.gov

Table 1: Cytotoxicity of Nitracrine and Derivatives in CHO Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Hypersensitivity Factor (HF) vs. AA8 | Implied Cytotoxic Lesion |

|---|---|---|---|

| Nitracrine | UV-4 | ~10 | Bulky DNA monoadducts |

| Nitracrine | UV-5 | ~10 | Bulky DNA monoadducts |

| Nitracrine | EM-9 | ~2 | Bulky DNA monoadducts |

| 4-Dialkylamino Nitracrine Derivative | UV-4 | Low | Different mechanism |

| Desnitro-nitracrine | UV-4, UV-5, EM-9 | None | N/A (not activated) |

Data sourced from studies on DNA repair-defective mutants of Chinese hamster ovary cells. nih.gov

Acridine (B1665455) derivatives have demonstrated significant antiproliferative activity against both leukemic and solid tumor cell lines. mdpi.com Like the well-known acridine derivative amsacrine, other compounds of this class have shown potency against leukemic cells. mdpi.com For instance, certain acridine-thiosemicarbazone derivatives have been evaluated for their cytotoxic profile against the K-562 leukemic cell line and its resistant isoform, K562-Lucena 1. mdpi.com

In the context of solid tumors, the overexpression of certain proteins like MCL1 is linked to poor prognosis and resistance to therapies. nih.gov The development of inhibitors for such proteins is a key strategy. While not specific to 4-(Dimethylamino)nitracrine, studies on other targeted inhibitors show submicromolar antiproliferative activity across a wide range of solid and hematological cancer models, including breast cancer, lung cancer, and leukemia. nih.gov The general principle of modifying a core structure, such as an acridine, to enhance activity against specific tumor types is a common strategy in medicinal chemistry. nih.govacs.org For example, introducing substituted phenyl groups into a 1,4-bis(dimethylamino)-9,10-anthraquinone structure was shown to enhance its antiproliferative activity against P388 mouse leukemic tumor cells. nih.gov

A defining characteristic of nitracrine is its selective toxicity towards mammalian cells under hypoxic (low oxygen) conditions. nih.gov This property is of significant interest in cancer research because solid tumors often contain hypoxic regions that are resistant to conventional radiation and chemotherapy. nih.govacs.org Nitracrine was found to be profoundly toxic to Chinese hamster ovary (CHO) cells in hypoxic culture, with a potency approximately 100,000 times greater than that of the nitroimidazole radiosensitizer, misonidazole. nih.gov

The acridine scaffold is the basis for several well-known antimalarial drugs, such as quinacrine (B1676205). semanticscholar.orgnih.gov These compounds have historically been a cornerstone in the search for synthetic antimalarials. nih.gov Research into acridine derivatives has shown that features like the presence of two positive charges and specific substituents on the acridine ring are often required for good antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. nih.gov However, specific data evaluating the antimalarial efficacy of this compound was not available in the reviewed literature.

Compounds containing a dimethylamino-phenyl moiety have been investigated for their activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. acs.orgnih.gov For example, extensive optimization of a 2-thiohydantoin (B1682308) series led to compounds with potent antitrypanosomal activity. acs.orgnih.gov However, these compounds are structurally distinct from the nitracrine scaffold. While various heterocyclic compounds are continuously being screened for antitrypanosomal activity, specific data profiling the activity of this compound against trypanosomal species were not found in the reviewed research. researchgate.netacs.orgnih.gov

In Vivo Efficacy Studies in Non-Human Models

Despite its potent and selective cytotoxicity towards hypoxic cells in vitro, nitracrine has demonstrated a lack of activity against hypoxic tumor cells in vivo at therapeutically achievable doses. nih.gov This discrepancy has been a significant focus of investigation. Studies in mice with Lewis lung tumors revealed that the distribution of nitracrine's macromolecular adducts, which are indicative of its metabolic activation, did not correlate with tumor hypoxia. nih.gov Instead, higher levels of these adducts were found in well-oxygenated tissues like the liver, kidney, spleen, and lung compared to the tumor. nih.gov

This suggests that the metabolic activation of nitracrine is too rapid, even in cells with normal oxygen levels, which prevents the drug from adequately penetrating tumor tissue to reach the targeted hypoxic microenvironments. nih.gov This rapid metabolism appears to be a key factor limiting its therapeutic utility in solid tumors. nih.gov Consequently, research efforts have been directed toward designing analogues with improved metabolic stability. It has been proposed that introducing electron-donating substituents at the 4-position of the acridine ring could increase metabolic stability in vitro, which may enhance the in vivo efficacy of this class of nitroacridines in cancer therapy. nih.gov

Antitumor Activity in Murine Syngeneic and Xenograft Models

Preclinical evaluation in murine models is a cornerstone of oncology drug development, providing critical insights into a compound's potential efficacy. Syngeneic models, which involve implanting murine tumor cell lines into immunocompetent mice of the same inbred strain, are invaluable for studying interactions between the therapeutic agent and the immune system. crownbio.comfrontiersin.org Conversely, xenograft models, where human tumor cells are implanted into immunodeficient mice, are essential for assessing a drug's direct activity against human cancers. jci.org

Tumor Growth Inhibition and Regression Analysis

While specific studies detailing the tumor growth inhibition (TGI) of this compound are not extensively documented in publicly available literature, significant data exists for structurally related nitroacridine (B3051088) compounds, such as the hypoxia-activated prodrug AQ4N. Research on AQ4N in human pancreatic cancer xenograft models provides a relevant paradigm for the potential efficacy of this class of compounds.

In studies using nude mice bearing subcutaneously implanted human BxPC-3 pancreatic tumors, single-agent administration of AQ4N demonstrated significant tumor growth inhibition compared to vehicle-treated control groups. aacrjournals.org The bioreduced metabolite of AQ4N, AQ4, is a potent DNA intercalator and topoisomerase II inhibitor, which exhibits powerful antiproliferative activity against a wide spectrum of human tumor cell lines. aacrjournals.org The efficacy of AQ4N in vivo is attributed to its selective conversion into the highly cytotoxic AQ4 metabolite within the hypoxic environment of tumors. aacrjournals.org

The table below summarizes the tumor growth inhibition observed in a preclinical xenograft model with the related compound AQ4N.

| Treatment Group | Tumor Growth Inhibition (%TGI) | Statistical Significance (p-value vs. Vehicle) |

| AQ4N (60 mg/kg) | 58.8% | < 0.001 |

| AQ4N (120 mg/kg) | 42.4% | Not specified |

| Gemcitabine | 51.0% | < 0.001 |

| Data derived from studies on human BxPC-3 pancreatic xenografts in nude mice. aacrjournals.org |

These findings underscore the potential of nitroacridine derivatives to elicit substantial antitumor effects, achieving tumor growth inhibition comparable to that of standard chemotherapeutic agents like gemcitabine. aacrjournals.org The mechanism, relying on bioreduction in hypoxic tumor regions, suggests a targeted approach that could be applicable to this compound.

Potentiation of Conventional Therapies (Chemotherapy, Radiotherapy)

The ability of novel agents to enhance the efficacy of established treatments like chemotherapy and radiotherapy is a critical goal in cancer therapy. nih.gov The mechanisms of action for nitracrine derivatives suggest a strong potential for synergistic effects.

The primary cytotoxic mechanism for nitracrine involves the formation of bulky DNA monoadducts following metabolic activation. nih.gov This mode of DNA damage is distinct from and could be complementary to that of many conventional chemotherapeutic agents. For instance, the antitumor activity of the related compound AQ4N was shown to be comparable to that of gemcitabine, a standard-of-care chemotherapy for pancreatic cancer, suggesting that a combination could offer an enhanced therapeutic window or overcome resistance. aacrjournals.org

Furthermore, the hypoxia-selective activation of nitroacridines presents a compelling rationale for combination with radiotherapy. nih.govnih.gov Solid tumors often contain hypoxic (low-oxygen) regions that are notoriously resistant to radiation, as oxygen is required to fix radiation-induced DNA damage. Agents that are specifically activated under hypoxic conditions to become potent cytotoxins can selectively eliminate these radioresistant cells. This dual-attack strategy could lead to significantly improved tumor control over either modality alone. While direct experimental data for this compound in combination therapy is limited, its inherent chemical properties and the known mechanisms of related compounds provide a strong theoretical foundation for its use in potentiating conventional cancer treatments. nih.govnih.gov

Efficacy in Parasitic Infection Models

The acridine scaffold is historically significant in the development of anti-parasitic agents. researchgate.net For example, quinacrine, a well-known aminoacridine, has been used in the treatment of giardiasis. nih.govscispace.comdovepress.com This historical precedent suggests that other acridine derivatives, including this compound, may possess anti-parasitic properties.

While direct studies on this compound in parasitic infection models are not prominent, research on compounds with similar structural motifs has shown promising results. For example, extensive structure-activity relationship studies on 2-thiohydantoin derivatives identified compounds with a 4-N,N-dimethylamino substitution as having exceptionally potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

The table below highlights the efficacy of compounds featuring the dimethylamino group against T. brucei.

| Compound | Target Parasite | In Vitro Efficacy (EC₅₀) |

| 4-N,N-dimethylamino-3-chloro derivative | T. brucei | 16 nM |

| 4-N,N-dimethylamino-3-methoxy analogue | T. brucei | 13 nM |

| Data derived from in vitro studies on T. brucei brucei strain BF427. nih.gov |

These findings demonstrate that the N,N-dimethylamino moiety can be a critical component for high-potency anti-trypanosomal activity. nih.gov Given that acridines themselves have a history as anti-protozoal agents, the combination of the acridine core with a 4-dimethylamino substituent in this compound makes it a plausible candidate for efficacy against various parasitic infections, warranting further investigation in relevant animal models of diseases like leishmaniasis, giardiasis, or trypanosomiasis. researchgate.netplos.org

Pharmacokinetic and Metabolite Analysis in Animal Models

The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a determining factor in the therapeutic success of acridine-based drugs. researchgate.net The metabolic stability and distribution of this compound are influenced by its chemical structure, particularly the nitro and dimethylamino groups.

Studies on nitracrine derivatives have shown that the rate of metabolic consumption is a critical factor for in vivo efficacy. nih.gov Rapid metabolism can prevent the drug from reaching and acting on hypoxic cells within solid tumors. nih.gov Research has indicated that electron-donating substituents in the 4-position of the acridine ring, such as a dimethylamino group, can enhance metabolic stability. nih.gov This suggests that this compound may have a more favorable pharmacokinetic profile compared to the parent compound, nitracrine, potentially allowing for better tumor penetration and efficacy. nih.gov

Pharmacokinetic analysis of the related hypoxia-activated prodrug AQ4N in tumor-bearing mice provides valuable insights. Following administration, the prodrug AQ4N is rapidly cleared from the circulation. aacrjournals.org However, it readily penetrates tumor tissue, where it is converted to its active, cytotoxic metabolite, AQ4. aacrjournals.org This active metabolite accumulates to high levels within the tumor in a dose-dependent manner, while being undetectable in the plasma, highlighting a highly tumor-selective activation and retention mechanism. aacrjournals.org

The table below details key pharmacokinetic observations for the related compound AQ4N in an animal model.

| Compound | Compartment | Observation |

| AQ4N (Prodrug) | Plasma | Rapidly cleared by 24 hours |

| AQ4N (Prodrug) | Tumor | Readily penetrates tumor tissue |

| AQ4 (Metabolite) | Plasma | Not detected |

| AQ4 (Metabolite) | Tumor | Rapidly accumulates to high levels |

| *Data from pharmacokinetic analysis in BxPC-3 tumor-bearing mice. aacrjournals.org * |

This model of tumor-selective accumulation of a potent metabolite is a key goal in cancer drug development. aacrjournals.org The expected metabolic pathway for this compound would involve reduction of the nitro group, particularly in hypoxic environments, to generate active metabolites capable of forming DNA adducts. nih.gov The dimethylamino group is anticipated to modulate this process by increasing the compound's metabolic stability. nih.gov

Computational and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is crucial for understanding how a ligand, such as 4-(Dimethylamino)nitracrine, might interact with a biological target, typically a protein or a nucleic acid.

Prediction of Binding Affinities and Interactions

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target. acs.org For this compound, a primary target for docking studies would be DNA, given that its parent compound, nitracrine (B1678954), is a known DNA intercalator. nih.govnih.gov Docking simulations would predict how the planar acridine (B1665455) ring of the molecule inserts itself between the base pairs of the DNA double helix.

Another key target for molecular docking is topoisomerase II, an enzyme that is inhibited by many acridine-based anticancer drugs. nih.gov Docking studies could predict the binding affinity of this compound to the ATP-binding site or the DNA-binding site of topoisomerase II. scispace.com The predicted interactions would likely involve a combination of non-covalent forces, as illustrated in the conceptual table below.

| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Residues/Bases on Target (DNA/Protein) |

| π-π Stacking | Acridine ring system | DNA base pairs (e.g., Guanine, Cytosine) |

| Hydrogen Bonding | Nitro group (oxygen atoms), Amino groups (nitrogen and hydrogen atoms) | Amino acid residues with donor/acceptor groups (e.g., Asp, Gln, Arg), DNA backbone phosphates |

| Electrostatic Interactions | Protonated dimethylamino group (positive charge) | Negatively charged phosphate (B84403) backbone of DNA, acidic amino acid residues (e.g., Asp, Glu) |

| Hydrophobic Interactions | Acridine ring, alkyl chain | Hydrophobic pockets within the protein, nonpolar parts of DNA bases |

These predicted binding affinities and interaction patterns are fundamental in ranking potential drug candidates and in understanding the structural basis of their activity.

Identification of Key Binding Sites

A critical outcome of molecular docking is the identification of the specific binding site on the target macromolecule. For DNA, docking would confirm the intercalation site, for instance, a preference for GC-rich or AT-rich regions. Studies on related acridine derivatives have shown varied sequence preferences, which can be explored through docking. nih.gov

In the context of a protein target like topoisomerase II, docking would pinpoint the specific amino acid residues that form the binding pocket. nih.gov Identifying these key residues is invaluable for understanding the mechanism of inhibition and for designing more selective and potent inhibitors. For example, if a hydrogen bond with a specific serine residue is predicted to be crucial for binding, medicinal chemists could modify the ligand to enhance this interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the compound-biomolecule complex over time, offering insights that are not available from static docking poses. mostwiedzy.pl

Analysis of Protein-Ligand Complex Stability

Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose. By simulating the movement of atoms in the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation. researchgate.net A stable complex is characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. This analysis provides a more rigorous validation of the docking results.

Conformational Dynamics of Compound-Biomolecule Interactions

MD simulations can reveal the conformational changes that occur in both the ligand and the target molecule upon binding. For instance, the simulation might show that the flexible dimethylaminopropyl side chain of this compound adopts a specific conformation to fit into a groove of the DNA or a pocket of the protein. Furthermore, the protein itself may undergo conformational adjustments to accommodate the ligand, a phenomenon known as "induced fit." researchgate.net Understanding these dynamic changes is crucial for a complete picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscience.gov

For a class of compounds like nitracrine derivatives, a QSAR model could be developed to predict their cytotoxic activity based on various molecular descriptors. A study on 32 nitro-9-aminoacridine derivatives, which would include compounds structurally similar to this compound, has been conducted to establish such relationships. nih.gov The descriptors used in QSAR models typically fall into several categories, as shown in the table below.

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence the ability to form hydrogen bonds and electrostatic interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Affect how well the molecule fits into the binding site. |

| Hydrophobic | LogP (partition coefficient) | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices, Shape indices | Describe the overall shape and branching of the molecule. |

A successful QSAR model can be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. npaa.in This predictive capability significantly accelerates the drug discovery process.

Prediction of Biological Activity Based on Structural Descriptors

The biological activity of a chemical compound is intricately linked to its molecular structure. Computational tools can predict the biological activity spectrum of a substance based on its structural formula. bmc-rm.org This is often achieved by analyzing structure-activity relationships (SAR) within large databases of chemical compounds with known biological activities. bmc-rm.orgresearchgate.net

For nitracrine and its derivatives, including this compound, quantitative structure-activity relationship (QSAR) studies are instrumental. QSAR models correlate variations in the biological activities of a series of compounds with changes in their physicochemical properties, which are encoded by molecular or structural descriptors. nih.govmdpi.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov

Computer programs like PASS (Prediction of Activity Spectra for Substances) utilize these principles to predict a wide range of biological activities, including pharmacological effects, mechanisms of action, and toxicity, based on the structural formula of a compound. bmc-rm.orggenexplain.com The PASS algorithm represents the structure using Multilevel Neighborhoods of Atoms (MNA) descriptors and predicts activity using a Bayesian classifier trained on a vast dataset of over a million compounds. bmc-rm.orggenexplain.com Such predictions can guide experimental studies by highlighting the most probable biological targets for a given molecule.

A QSAR study on 32 nitro-9-aminoacridine derivatives identified two principal components that explain the majority of the variance in biological activity. nih.gov The first component (PC1) was associated with general biological activity and showed a parabolic dependence on the lipophilicity (log P) of the substituent at the 9-amino position. nih.gov The second component (PC2) was related to selectivity and depended on the shape index and an indicator variable. nih.gov

Table 1: Key Findings from QSAR Study of Nitracrine Analogs

| Principal Component | Associated with | Key Dependent Descriptors |

|---|---|---|

| PC1 | General biological activity | Lipophilicity (log P) |

Elucidation of Structural Requirements for Enhanced Potency

Understanding the structural features that contribute to the potency of this compound is crucial for the design of more effective analogs. SAR studies have illuminated several key structural requirements for the anti-tumor activity of nitracrine derivatives. nih.govnih.gov

Key structural features influencing the activity of nitracrine analogs include:

The Nitro Group: The reduction of the nitro group is a critical activation step that enables the molecule to bind covalently to DNA and proteins. nih.gov

The Acridine Ring System: This planar aromatic system is essential for the molecule's ability to intercalate into DNA, a primary mechanism of its cytotoxic action. nih.gov

The 9-amino Side Chain: The nature of the substituent at the 9-amino position significantly influences the drug's biological activity and selectivity. nih.gov For instance, the lipophilicity of this side chain is a major determinant of general biological activity. nih.gov Studies on other acridine derivatives have also highlighted the importance of the aliphatic side chain in mediating biological effects. pnas.org

A QSAR study on nitracrine analogs established specific criteria for high antitumor activity and improved therapeutic effectiveness. nih.gov These include:

An optimal lipophilicity (log P*) in the range of -1 to -2 for the substituent on the 9-amino group. nih.gov

The presence of three or more methylene (B1212753) spacers between the proximal and distal nitrogen atoms in the side chain, if a distal nitrogen is present. nih.gov

A high shape index value (2K) for the side chain, favoring large and preferably unbranched substituents at the C9 position. nih.gov

These findings provide a clear roadmap for medicinal chemists to synthesize new derivatives of this compound with potentially enhanced potency and selectivity.

Advanced Computational Chemistry Techniques

Advanced computational chemistry techniques offer a more granular view of the electronic structure and properties of this compound, providing a deeper understanding of its reactivity and interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. conicet.gov.ar

In the context of this compound, FMO analysis can help to:

Identify the most probable sites for nucleophilic and electrophilic attack.

Understand the charge transfer interactions within the molecule.

Calculate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.ar

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer and hyperconjugative interactions within a molecule, which contribute to its stability. conicet.gov.ar

For this compound, NBO analysis could reveal:

The delocalization of electron density between filled and empty orbitals.

The strength of various intramolecular interactions, such as hydrogen bonds.

The nature of the bonding between different atoms in the molecule.

This information is valuable for understanding the molecule's conformation and how it interacts with its biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netuni-muenchen.de

The MEP map displays different values of the electrostatic potential on the molecular surface using a color-coded scheme. uni-muenchen.de Typically, red regions indicate negative electrostatic potential (electron-rich areas, attractive to electrophiles), while blue regions represent positive electrostatic potential (electron-poor areas, attractive to nucleophiles). Green areas denote neutral potential. researchgate.netnih.gov

For this compound, an MEP map would likely show:

Negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the acridine ring and the dimethylamino group, indicating these are likely sites for electrophilic attack.

Positive potential around the hydrogen atoms, particularly those attached to nitrogen, suggesting these are potential sites for nucleophilic attack.

This information is crucial for understanding how this compound interacts with the DNA double helix and other biological macromolecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conicet.gov.ar This is a fundamental step in most computational chemistry studies as the molecular geometry influences many of its physical and chemical properties.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, which has a side chain attached to the acridine ring, conformational analysis is important for understanding which conformers are energetically favorable and are likely to be biologically active.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitracrine |

| Amsacrine |

| DACA |

| Asulacrine |

| Chlorpromazine |

| Quinacrine (B1676205) |

| Promethazine |

| Chlorprothixene |

Future Directions and Translational Research Implications

Identification of Novel Therapeutic Targets

The primary mechanism attributed to nitracrine (B1678954) and its analogues is their function as DNA intercalating agents. nih.gov By inserting themselves into the DNA helix, these compounds can disrupt DNA replication and RNA synthesis, leading to cytotoxic effects, particularly in rapidly proliferating cancer cells. nih.gov This interaction forms the basis of their classification as antineoplastic agents. nih.govdrugfuture.com

Beyond simple intercalation, research has identified more specific enzymatic targets. Key among these are topoisomerases and telomerases, enzymes crucial for maintaining DNA topology and integrity. nih.govscispace.com The inhibition of these enzymes by acridine (B1665455) derivatives represents a significant area of anti-cancer drug development. scispace.com Specifically, telomerase is reactivated in a high percentage of cancer cells (80-90%), making it a highly attractive target for selective cancer therapy. nih.govscispace.com

Future research will likely focus on identifying other cellular pathways and proteins that are modulated by 4-(Dimethylamino)nitracrine. The compound's structure, featuring a tricyclic scaffold with an aliphatic side chain, suggests potential interactions with a variety of biological molecules beyond DNA. pnas.org For instance, the related compound quinacrine (B1676205) has been shown to inhibit phospholipase A2 and affect signaling pathways like NF-κB, p53, and AKT. scispace.comdrugbank.com Investigating whether this compound shares these or possesses unique off-target effects could unveil novel therapeutic opportunities in inflammation, parasitic diseases, or even neurodegenerative conditions like prion diseases, where other acridines have shown activity. pnas.org

Development of Advanced Analogues with Improved Selectivity

A significant thrust in acridine research is the rational design of advanced analogues with improved selectivity and potency. The goal is to create derivatives that are more effective against target cells, such as cancer cells or microbes, while minimizing toxicity to healthy host cells. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing how specific chemical modifications influence biological activity. nih.gov

Research has shown that substitutions at various positions on the acridine ring can profoundly affect both potency and selectivity. nih.gov For example, modifying the side chains or introducing different functional groups can enhance the molecule's interaction with its biological target or alter its pharmacokinetic properties.

Table 1: Examples of Acridine Analogue Development for Improved Activity and Selectivity

| Parent Compound/Scaffold | Modification | Resulting Analogue/Series | Observed Improvement | Reference |

|---|---|---|---|---|

| Pyrimidine Scaffold | Introduction of a methyl group at the C-5 position. | 5-methyl-pyrimidine analogues | Optimal for achieving selectivity for CDK9 over CDK2, a key target in cancer therapy. | cardiff.ac.uk |

| Acridine Scaffold | Synthesis of acridine-artemisinin hybrids. | Artemisinin-acridine hybrids | Significant antileishmanial activity against multiple Leishmania strains. | mdpi.com |

| Acridine Scaffold | Introduction of an ethylenediamine (B42938) linker. | Analogue 82a | 7-fold higher antimalarial potency than chloroquine (B1663885) against both NF54 and Dd2 strains of Plasmodium falciparum. | rsc.org |

Integration of Multi-Omics Data for Comprehensive Understanding

To move beyond a single-target view of drug action, modern research is increasingly integrating multi-omics data. frontiersin.org This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of a drug's effect on a biological system. nih.gov A single-omics technique, such as transcriptomics, can only capture changes in one type of biomolecule and may not provide a systemic understanding of a drug's impact. nih.gov Integrating multiple omics datasets, however, can reveal the entire cascade of events triggered by a compound like this compound, from changes in gene expression to altered protein levels and metabolic pathway shifts. nih.govnih.gov

For this compound, a multi-omics approach could:

Clarify Mechanism of Action: By observing which genes are transcribed, which proteins are synthesized, and which metabolic pathways are active after treatment, researchers can build a detailed model of the drug's mechanism. nih.gov

Identify Biomarkers: Integrated data can help identify stable and predictive biomarkers for drug response or toxicity, a crucial step toward personalized medicine. frontiersin.org

Uncover Resistance Mechanisms: Comparing the multi-omics profiles of sensitive and resistant cell lines can reveal the pathways that cancer cells exploit to evade treatment.

Improve Confidence in Pathway Analysis: The integration of different data types can substantially improve the confidence in detecting a biological pathway's response to a toxicant or therapeutic agent. nih.gov

Although generating and integrating these large, heterogeneous datasets presents challenges, the potential to gain a holistic understanding of drug action makes it an invaluable direction for future research. researchgate.net

Challenges in Translational Preclinical Development

The path from a promising laboratory compound to a clinically approved drug is fraught with challenges. For this compound and its analogues, several key hurdles in translational preclinical development must be overcome.

One of the primary challenges for this class of compounds is managing cytotoxicity. As DNA intercalators, they can affect any dividing cell, leading to potential toxicity in healthy tissues. nih.govdrugfuture.com While some derivatives show selectivity, for example towards hypoxic cells, achieving a sufficiently wide therapeutic window remains a significant obstacle. nih.gov

Further challenges include: